3-Hydroxy-5-isopropoxy-N-methylbenzamide
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Overview
Description
3-Hydroxy-5-isopropoxy-N-methylbenzamide: is an organic compound with the molecular formula C11H15NO3 and a molecular weight of 209.24 g/mol . This compound is characterized by the presence of a hydroxyl group, an isopropoxy group, and a methylamide group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-5-isopropoxy-N-methylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-hydroxybenzoic acid, isopropyl alcohol, and methylamine.
Esterification: The hydroxyl group of 3-hydroxybenzoic acid is esterified with isopropyl alcohol in the presence of an acid catalyst to form 3-hydroxy-5-isopropoxybenzoic acid.
Amidation: The esterified product is then reacted with methylamine under controlled conditions to form this compound.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction steps but optimized for higher yields and purity. The process includes:
Batch or Continuous Reactors: Utilizing batch or continuous reactors to control reaction parameters such as temperature, pressure, and reaction time.
Purification: Employing purification techniques such as recrystallization, distillation, and chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-5-isopropoxy-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group in the amide can be reduced to form an amine.
Substitution: The isopropoxy group can be substituted with other alkoxy groups or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles such as alkoxides or halides.
Major Products:
Oxidation: Formation of 3-isopropoxy-5-methylbenzoic acid.
Reduction: Formation of 3-hydroxy-5-isopropoxy-N-methylbenzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-Hydroxy-5-isopropoxy-N-methylbenzamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3-Hydroxy-5-isopropoxy-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The hydroxyl and amide groups play a crucial role in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action.
Comparison with Similar Compounds
3-Hydroxy-N-methylbenzamide: Similar structure but lacks the isopropoxy group.
5-Isopropoxy-N-methylbenzamide: Similar structure but lacks the hydroxyl group.
3-Hydroxy-5-methoxy-N-methylbenzamide: Similar structure with a methoxy group instead of an isopropoxy group.
Uniqueness: 3-Hydroxy-5-isopropoxy-N-methylbenzamide is unique due to the presence of both hydroxyl and isopropoxy groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-hydroxy-N-methyl-5-propan-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-7(2)15-10-5-8(11(14)12-3)4-9(13)6-10/h4-7,13H,1-3H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGAFEKXEHMVZSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=CC(=C1)O)C(=O)NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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